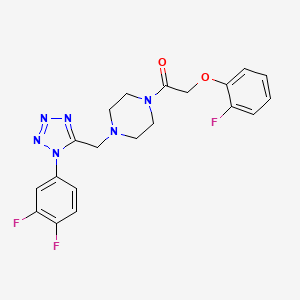
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a chemical entity of significant interest in various scientific fields due to its complex structure and potential applications. This compound features multiple functional groups, including piperazine and tetrazole moieties, which contribute to its unique chemical behavior and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can be achieved through a multi-step process:
Step 1: Synthesis of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanol by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate.
Step 2: Formation of 1-(4-(chloromethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone by reacting 2-(2-fluorophenoxy)acetic acid with thionyl chloride, followed by coupling with N-methylpiperazine.
Step 3: Final coupling of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanol with 1-(4-(chloromethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalyst choice is crucial. Typically, the reactions are carried out under an inert atmosphere to avoid oxidation and contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the tetrazole ring.
Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.
Substitution: The fluorine atoms on the phenyl rings and the tetrazole can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, amines, or thiols under appropriate conditions.
Major Products:
From oxidation: Corresponding ketones or acids.
From reduction: Alcohol derivatives.
From substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is explored in several research domains:
Chemistry: As a starting material or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic effects, possibly in areas like anti-inflammatory or anti-cancer research.
Industry: Potential use as a chemical precursor for the synthesis of novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its biological effects is subject to ongoing research. the presence of the piperazine ring suggests potential interaction with G-protein coupled receptors (GPCRs), while the tetrazole ring may interact with various enzymes or receptor sites.
Molecular Targets and Pathways:
GPCRs, which play a role in numerous physiological processes.
Enzymes that may be inhibited or activated by the tetrazole and fluorophenyl groups.
Comparison with Similar Compounds
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can be compared to other compounds with similar functional groups:
Similar Compounds:
1-(4-(benzyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone: Lacks the tetrazole ring, potentially reducing biological activity.
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone: Has a phenyl instead of a difluorophenyl group, which might alter its interaction with biological targets.
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-15-6-5-14(11-17(15)23)29-19(24-25-26-29)12-27-7-9-28(10-8-27)20(30)13-31-18-4-2-1-3-16(18)22/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXAPAZDJKCZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)

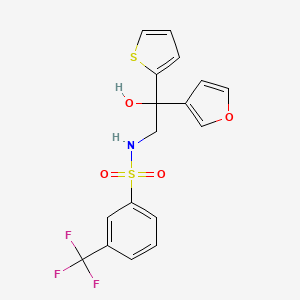
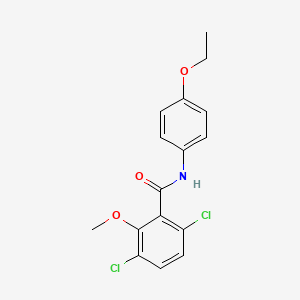
![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)

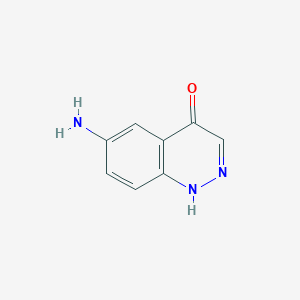
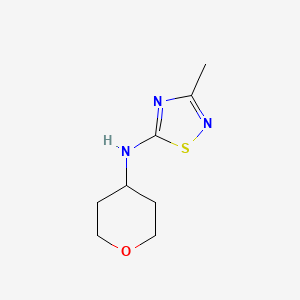
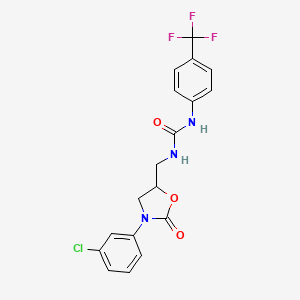
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)
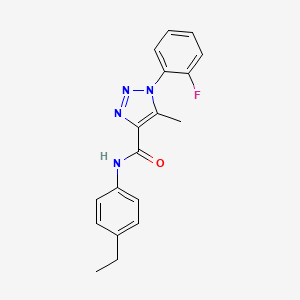
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2509148.png)
